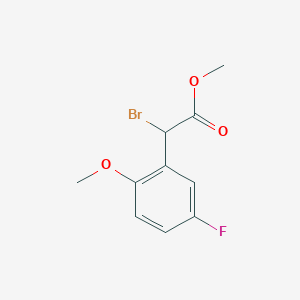

Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-14-8-4-3-6(12)5-7(8)9(11)10(13)15-2/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMPYUMGJZFCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Chemical Reactivity and Mechanistic Transformations of Methyl 2 Bromo 2 5 Fluoro 2 Methoxyphenyl Acetate

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The bromine atom at the alpha-position to the ester group is a good leaving group, making this carbon atom susceptible to attack by nucleophiles. These reactions are fundamental in synthetic organic chemistry for the introduction of diverse functional groups.

Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate readily undergoes nucleophilic substitution with a range of nucleophiles. The general scheme for these reactions involves the displacement of the bromide ion by the incoming nucleophile.

Amines: Primary and secondary amines can react with the bromoester to form the corresponding alpha-amino esters. These products are valuable precursors for the synthesis of amino acids and other biologically active molecules. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide formed as a byproduct.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently to yield alpha-thioesters. These compounds are useful intermediates in the synthesis of sulfur-containing heterocycles and other organosulfur compounds.

Alkoxides: Alkoxides, generated from alcohols by treatment with a strong base, are employed in the Williamson ether synthesis. In this context, they react with the bromoester to form alpha-alkoxy esters. This reaction provides a route to ethers with a high degree of structural diversity.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH2 | α-Amino ester |

| Thiol | R-SH | α-Thioester |

| Alkoxide | R-O- | α-Alkoxy ester |

The stereochemical outcome of nucleophilic substitution at the chiral center of this compound is highly dependent on the reaction mechanism. If the reaction proceeds via an S(_N)2 mechanism, an inversion of configuration at the alpha-carbon is expected. This is due to the backside attack of the nucleophile. Conversely, an S(_N)1 mechanism, which involves a planar carbocation intermediate, would lead to a racemic mixture of products. The choice of solvent, nucleophile, and the electronic nature of the substrate all play a crucial role in determining the predominant pathway and thus the stereoselectivity of the reaction. For instance, a recent study on a similar substrate, methyl 2-bromo-2-(2-methoxyphenyl)acetate, showed that nucleophilic fluorination can proceed with varying degrees of stereoselectivity depending on the fluorinating agent and conditions used.

The mechanistic pathway of nucleophilic substitution for this compound is a subject of interest. The substrate is a secondary benzylic bromide, a system that can often proceed through either an S(_N)1 or S(_N)2 pathway, or a borderline mechanism.

The phenyl ring can stabilize an adjacent carbocation through resonance, which would favor an S(_N)1 mechanism. The methoxy (B1213986) group at the ortho position is an electron-donating group, which further stabilizes a positive charge at the benzylic position. However, the fluorine atom at the meta position is an electron-withdrawing group, which would destabilize the carbocation and thus disfavor the S(_N)1 pathway. Computational studies on substituted benzyl (B1604629) bromides have shown that both electron-donating and electron-withdrawing groups can accelerate nucleophilic substitution reactions, with the nature of the substituent influencing the structure of the transition state. Electron-donating groups tend to lead to looser transition states with more S(_N)1 character, while electron-withdrawing groups favor tighter, more S(_N)2-like transition states.

The choice of a strong, unhindered nucleophile and a polar aprotic solvent would favor the S(_N)2 mechanism. Conversely, a weak nucleophile and a polar protic solvent would promote the S(_N)1 pathway.

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Substrate Structure | Stabilized carbocation (resonance, electron-donating groups) | Sterically unhindered |

| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., RS-, CN-, R-NH2) |

| Solvent | Polar protic (e.g., ethanol (B145695), water) | Polar aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group | Good leaving group |

Carbon-Carbon Bond Forming Reactions

The reactivity of the alpha-bromine center also extends to the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.

While direct cross-coupling reactions at an sp³-hybridized carbon bearing a leaving group can be challenging, the development of advanced catalytic systems has made such transformations increasingly feasible.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide. While most commonly applied to sp²-hybridized carbons, developments in the field have extended its utility. The coupling of this compound with an aryl or vinyl boronic acid could potentially be achieved using a suitable palladium catalyst and ligand system.

Heck Reaction: The Heck reaction classically involves the coupling of an unsaturated halide with an alkene. The use of an alpha-bromo ester as the halide component is less common but not unprecedented. A successful Heck-type coupling would result in the formation of a substituted alkene.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The direct Sonogashira coupling of sp³-hybridized halides is challenging, though some examples with benzylic halides have been reported, sometimes leading to unexpected tandem reactions.

The Reformatsky reaction is a classic method for the formation of beta-hydroxy esters from alpha-halo esters and carbonyl compounds, mediated by zinc metal. This compound is an ideal substrate for this reaction.

Radical-Mediated Transformations Involving the Bromine Atom

The bromine atom in this compound is susceptible to participation in radical-mediated transformations, most notably through Atom Transfer Radical Addition (ATRA) reactions. rsc.orgchemrxiv.org These reactions involve the generation of a carbon-centered radical at the α-position to the ester and phenyl ring, which can then engage in various addition reactions, typically with unsaturated compounds like alkenes.

The initiation of such radical processes can be achieved through several methods, including the use of transition metal catalysts or photoredox catalysis. rsc.orgrsc.org In a typical ATRA mechanism, a catalyst facilitates the homolytic cleavage of the carbon-bromine bond. For instance, a copper(I) complex can abstract the bromine atom to form a copper(II)-bromide species and the desired carbon-centered radical. This radical can then add across an alkene double bond, generating a new radical species which subsequently abstracts the bromine atom from the copper(II)-bromide complex, thereby propagating the radical chain and regenerating the copper(I) catalyst.

Photoredox catalysis offers an alternative, mild approach to generate the necessary radical under visible light irradiation. rsc.org A photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) process with the bromoester, leading to the formation of the radical intermediate. These methods provide a powerful platform for C-C bond formation. For example, the radical generated from this compound can be added to various vinyl ethers or other alkenes, leading to the synthesis of more complex molecular architectures. nih.gov

Table 1: Exemplary Conditions for Atom Transfer Radical Addition (ATRA)

| Catalyst System | Initiator/Conditions | Substrate | Expected Product Type |

|---|---|---|---|

| Copper(I) bromide / Ligand | Thermal or Photochemical | Alkenes | γ-bromo esters |

| Iridium or Ruthenium Photocatalyst | Visible Light (e.g., Blue LEDs) | Styrenes | Functionalized 1-bromo-2-phenylethane derivatives |

Transformations Involving the Ester Moiety

The methyl ester group in this compound is a key functional handle that allows for several fundamental organic transformations. These reactions primarily involve nucleophilic attack at the electrophilic carbonyl carbon of the ester.

Hydrolysis to Carboxylic Acids

The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetic acid. This transformation is most commonly and efficiently achieved under basic conditions, a process known as saponification. The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol (B129727) or ethanol to ensure miscibility.

The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as a leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the methoxide ion (or excess hydroxide) leads to the formation of the carboxylate salt. The final carboxylic acid product is obtained upon acidification of the reaction mixture with a strong acid, such as hydrochloric acid.

Transesterification Reactions

Transesterification is a process in which the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a different alcohol (e.g., ethanol, propanol).

Alternatively, in a base-catalyzed process, a strong base (typically the alkoxide corresponding to the new alcohol, e.g., sodium ethoxide for transesterification with ethanol) is used to generate a nucleophilic alkoxide from the reactant alcohol. This alkoxide then attacks the ester carbonyl. Both methods establish an equilibrium that can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms.

Reduction to Alcohols

The ester functionality can be reduced to a primary alcohol, yielding 2-bromo-2-(5-fluoro-2-methoxyphenyl)ethanol. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism involves the delivery of hydride ions (H⁻) from the AlH₄⁻ species to the carbonyl carbon. The initial attack forms a tetrahedral intermediate which then collapses, eliminating the methoxide group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield the final alcohol product after an acidic workup. Due to its high reactivity, LiAlH₄ will also reduce other carbonyl functionalities. A milder reagent like sodium borohydride (B1222165) is generally not reactive enough to reduce esters but may be used under specific conditions. acs.org

Reactions at the Aromatic Ring

Electrophilic Aromatic Substitution (if applicable to the 5-fluoro-2-methoxyphenyl moiety)

The 5-fluoro-2-methoxyphenyl ring in the molecule is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) of this reaction are governed by the electronic effects of the existing substituents: the fluorine atom and the methoxy group. wikipedia.orgcsbsju.edu

The methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director. Its activating nature stems from its ability to donate electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. This donation of electron density stabilizes the positively charged intermediate (the sigma complex) formed during the reaction, thereby increasing the reaction rate compared to benzene. csbsju.edu

The fluorine (-F) atom is a deactivating group but is also an ortho, para-director. Its deactivating nature is due to its strong -I effect, which withdraws electron density from the ring and destabilizes the sigma complex. However, its +R effect, although weaker than its -I effect, directs incoming electrophiles to the ortho and para positions. csbsju.edu

When both groups are present on the ring, their directing effects must be considered in concert. The methoxy group is a much stronger activating group than fluorine is a deactivating one. Therefore, the methoxy group's directing effect will dominate. The available positions for substitution are C3, C4, and C6.

Position 4 (para to -OCH₃, meta to -F): This position is strongly activated by the methoxy group and only weakly deactivated by the meta-positioned fluorine.

Position 6 (ortho to -OCH₃, meta to -F): This position is also activated by the methoxy group. However, it is adjacent to the bulky 2-bromo-2-methoxycarbonylmethyl substituent, which may cause significant steric hindrance.

Position 3 (meta to -OCH₃, ortho to -F): This position is deactivated by the methoxy group and is electronically disfavored.

Considering these electronic and steric factors, electrophilic substitution is most likely to occur at the C4 position, which is electronically activated and sterically accessible.

Modifications of the Methoxy Group

The methoxy group (–OCH₃) on the aromatic ring is a key functional handle that can be modified, typically through demethylation to yield a phenolic hydroxyl group (–OH). This transformation is a common strategy in organic synthesis to unmask a more reactive functional group for further derivatization. Several reagents are known to effect the cleavage of aryl methyl ethers, and their applicability to this compound depends on the compatibility with the other functional groups present, particularly the sensitive α-bromo ester moiety.

Common demethylating agents include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). commonorganicchemistry.com Thiolates in polar aprotic solvents are also effective nucleophilic demethylating agents. commonorganicchemistry.com The choice of reagent is critical to avoid unwanted side reactions. For instance, strong bases could lead to elimination of HBr or hydrolysis of the ester, while strong acids might promote other rearrangements.

A summary of potential demethylation reagents is presented in the table below.

| Reagent Class | Specific Reagent(s) | Typical Conditions | Potential Considerations for the Target Molecule |

| Lewis Acids | Boron tribromide (BBr₃) | Anhydrous CH₂Cl₂, often at low temperatures | Can be effective and mild, but may also interact with the ester carbonyl. |

| Strong Acids | Hydrobromic acid (HBr) | Acetic acid or neat, elevated temperatures | Harsh conditions may lead to ester hydrolysis and other side reactions. |

| Nucleophilic | Thiolates (e.g., sodium dodecanethiolate) | Polar aprotic solvents (e.g., DMF), elevated temperatures | Strong nucleophiles can also displace the benzylic bromide. nih.gov |

| Biocatalytic | Rieske monooxygenase | Enzymatic conditions | Highly selective, but requires specific enzyme systems. nih.gov |

Reactions Involving the Fluorine Atom (e.g., nucleophilic aromatic substitution if activated)

The fluorine atom attached to the aromatic ring can potentially undergo nucleophilic aromatic substitution (SₙAr). However, for such a reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. masterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Recent advances have shown that SₙAr on unactivated and even electron-rich fluoroarenes can be achieved using organic photoredox catalysis, which proceeds via a cation radical-accelerated mechanism. nih.govidexlab.com This approach could potentially enable the substitution of the fluorine atom in the target molecule under milder conditions than traditional SₙAr.

Mechanistic Studies of Key Reactions

The reactivity of this compound is centered around the benzylic carbon, which is susceptible to both nucleophilic substitution and radical reactions.

Identification of Reaction Intermediates

The nature of the intermediates formed during reactions of this compound is highly dependent on the reaction conditions.

Carbocation Intermediates: In nucleophilic substitution reactions under Sₙ1 conditions (e.g., in polar, protic solvents with weak nucleophiles), the departure of the bromide ion would lead to the formation of a resonance-stabilized benzylic carbocation. The positive charge would be delocalized into the aromatic ring. The stability of this carbocation is influenced by the electronic effects of the ring substituents. The electron-donating methoxy group would help to stabilize the carbocation, while the electron-withdrawing fluorine atom would have a destabilizing effect.

Radical Intermediates: Homolytic cleavage of the carbon-bromine bond, often initiated by light or radical initiators, would generate a benzylic radical. chemistrysteps.com This radical is also resonance-stabilized by the adjacent aromatic ring. The formation of such radical intermediates is a key step in benzylic bromination reactions and certain coupling reactions. commonorganicchemistry.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies can provide valuable insights into the reaction mechanism. For nucleophilic substitution reactions, the rate law can distinguish between Sₙ1 and Sₙ2 pathways. libretexts.org

Sₙ1 Mechanism: If the reaction proceeds through a carbocation intermediate, the rate-determining step is the unimolecular dissociation of the bromide ion. The reaction rate would be first order, depending only on the concentration of the substrate: Rate = k[Substrate]. fiveable.me Such a mechanism is favored for secondary or tertiary benzylic halides. ucalgary.ca

Sₙ2 Mechanism: A bimolecular Sₙ2 mechanism involves a concerted attack of the nucleophile and departure of the leaving group. The reaction rate would be second order, depending on the concentrations of both the substrate and the nucleophile: Rate = k[Substrate][Nucleophile]. libretexts.org Primary benzylic halides typically favor this pathway. ucalgary.ca

The reaction rates are also influenced by the solvent polarity and the nature of the nucleophile. Polar protic solvents favor Sₙ1 pathways by stabilizing the carbocation intermediate, while polar aprotic solvents are preferred for Sₙ2 reactions. fiveable.me

Trapping Experiments to Confirm Radical or Ionic Pathways

To experimentally distinguish between ionic and radical pathways, trapping experiments can be employed.

Radical Trapping: The presence of radical intermediates can be confirmed by the use of radical scavengers or traps. A common radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.govresearchgate.net If a radical intermediate is formed, it will react with TEMPO to form a stable adduct, which can then be detected and characterized, providing evidence for a radical mechanism. researchgate.netnih.gov

Ionic Pathway Confirmation: While there are no direct "traps" for carbocations in the same way as for radicals, their intermediacy can be inferred from the reaction products (e.g., racemization if the starting material is chiral, or rearranged products) and from kinetic data that supports an Sₙ1 mechanism.

Applications of Methyl 2 Bromo 2 5 Fluoro 2 Methoxyphenyl Acetate As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Heterocyclic Systems

The reactivity of the α-bromo ester moiety in Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate makes it a suitable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. Its ability to react with binucleophilic reagents allows for cyclization reactions that form stable ring systems, which are foundational scaffolds in many biologically active molecules.

The isoindoline core is a significant structural motif in medicinal chemistry. While direct synthesis of an isoindoline derivative using this compound has not been extensively documented, its structure is analogous to precursors used in established isoindoline syntheses. General strategies often involve the reaction of a compound containing a benzylic halide with a primary amine. For example, methods such as the acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives can smoothly yield isoindolines. organic-chemistry.org

Another relevant approach is the coupling of α-aminoboronate salts with 2-bromobenzoyl chlorides, which proceeds through an intramolecular, copper-catalyzed sp³-sp² coupling to form isoindolinones. organic-chemistry.org Given its α-bromo functionality, this compound could potentially be utilized in similar intramolecular cyclization strategies to construct the isoindoline framework, where the ester is first converted to a suitable functional group that can link to an amine tethered to the aromatic ring.

Isoxazoles are five-membered heterocyclic rings that are prevalent in many pharmaceutical compounds. researchgate.net The synthesis of isoxazoles can often be achieved through the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. wpmucdn.comscielo.br More specifically, α-bromo ketones have been shown to react with hydroxylamine to produce isoxazoles, with the reaction's regioselectivity controllable by the choice of base. rsc.org

Given its structure as an α-bromo ester, this compound could serve as a potential precursor for isoxazole derivatives. A plausible synthetic pathway would involve a condensation reaction with hydroxylamine, followed by cyclization to form a substituted isoxazolone. This approach leverages the reactivity of the α-bromo position to facilitate the ring-closing step, ultimately incorporating the 5-fluoro-2-methoxyphenyl moiety into the final isoxazole structure. Such derivatives are of interest due to the role of fluorinated isoxazoles as valuable building blocks in medicinal chemistry. nih.gov

Table 1: Potential Reaction for Isoxazole Synthesis

| Reactant | Reagent | Potential Product |

| This compound | Hydroxylamine (NH₂OH) | 3-(5-fluoro-2-methoxyphenyl)isoxazol-5(4H)-one |

Benzoxazoles are bicyclic compounds containing fused benzene and oxazole rings, a scaffold present in numerous biologically active molecules and fluorescent materials. globalresearchonline.netmdpi.com A primary synthetic route to 2-substituted benzoxazoles is the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid, ester, or aldehyde. nih.govmdpi.com

The α-bromo ester functionality of this compound makes it a candidate for benzoxazole synthesis. The reaction would likely proceed via an initial N-alkylation of an o-aminophenol, where the nitrogen atom displaces the bromide. This is followed by an intramolecular cyclization, where the phenolic oxygen attacks the ester carbonyl, leading to the formation of the oxazole ring. This pathway would yield a 2-substituted benzoxazole bearing the 5-fluoro-2-methoxyphenyl group at the 2-position, a valuable intermediate for further functionalization. Various catalytic systems, including both metal-based and green catalysts, have been developed to facilitate such cyclizations under mild conditions. nih.gov

Intermediate in the Synthesis of Fluorinated Compounds

The presence of a fluorine atom on the phenyl ring and a bromine atom at the alpha-carbon makes this compound a strategic intermediate for creating more complex organofluorine compounds. smolecule.com These compounds are highly sought after in pharmaceutical and materials science due to the unique properties conferred by fluorine, such as enhanced metabolic stability and altered electronic characteristics. cas.cn

Alpha-fluorinated esters and their corresponding carboxylic acids are important building blocks in medicinal chemistry. The synthesis of these compounds can be readily achieved from α-bromo precursors via nucleophilic fluorination. The bromine atom in this compound can be displaced by a fluoride ion from sources such as silver fluoride (AgF) or other nucleophilic fluorinating agents.

This substitution reaction would convert the starting material into Methyl 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetate. Subsequent hydrolysis of the methyl ester group under acidic or basic conditions would yield the corresponding α-fluorinated carboxylic acid, 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. This two-step process provides efficient access to valuable fluorinated synthons. mdpi.com

Table 2: Synthetic Pathway to Alpha-Fluorinated Derivatives

| Starting Material | Reagent(s) | Intermediate Product | Final Product (after hydrolysis) |

| This compound | 1. Nucleophilic Fluorinating Agent (e.g., AgF) | Methyl 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetate | 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid |

Fluorinated cyclopropanes are prized motifs in drug discovery because they merge the unique conformational constraints of a cyclopropyl ring with the advantageous properties of fluorine. thieme.dersc.org The synthesis of these structures can be approached through various strategies, including the cyclopropanation of alkenes with fluorinated carbenes or carbene equivalents. nih.gov

While not a direct precursor for carbene-based cyclopropanation, this compound can be envisioned as a key intermediate in pathways leading to fluorinated cyclopropanes. For instance, transition metal-catalyzed reactions can construct cyclopropane rings. Research has demonstrated the synthesis of fluorinated cyclopropanes starting from precursors like 5-fluoro-2-methoxybenzaldehyde, which are structurally related to the target compound. nih.gov One potential pathway involves converting the α-bromo ester into a vinyl fluoride, which can then undergo a [2+1] cycloaddition with a diazo compound to generate the desired monofluorinated cyclopropanecarboxylate. nih.gov Alternatively, enantioselective methods using chiral sulfoximines have been developed for the monofluoromethylenation of α,β-unsaturated Weinreb amides, yielding highly enantioenriched monofluorinated cyclopropanes. cas.cn

Lack of Specific Research Hinders Article Generation

Detailed research findings on the specific applications of this compound as a versatile synthetic building block are not available in the public domain. Consequently, it is not possible to construct an article that meets the required standards of scientific accuracy and detailed reporting based on diverse sources.

Extensive searches for published studies detailing the use of this compound in the synthesis of complex aromatic and aliphatic derivatives or its role in multi-step convergent and divergent synthetic sequences did not yield specific examples or data. The available information is limited to general chemical properties and supplier data for the compound itself or related, but structurally distinct, molecules.

Comprehensive Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be employed to identify the number and types of hydrogen atoms present in Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate. The spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the methyl ester protons, the benzylic proton, and the aromatic protons.

Chemical Shift (δ): The position of each signal (chemical shift) would indicate the electronic environment of the protons. For instance, the aromatic protons would resonate in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy and methyl ester protons would appear as singlets in the upfield region (around 3.5-4.0 ppm). The benzylic proton, being adjacent to both an aromatic ring and a bromine atom, would likely appear at a distinct chemical shift.

Integration: The area under each peak would be proportional to the number of protons it represents, confirming the presence of the three aromatic protons, one benzylic proton, three methoxy protons, and three methyl ester protons.

Spin-Spin Coupling (J): The splitting pattern of the signals (multiplicity) would reveal the number of adjacent, non-equivalent protons. The aromatic protons would exhibit coupling to each other and potentially to the fluorine atom, resulting in complex splitting patterns (e.g., doublets, triplets, or doublet of doublets). The benzylic proton might also show coupling to the aromatic protons. This coupling information is crucial for determining the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data Interpretation for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration | Information Yielded |

| Aromatic-H | 6.5 - 8.0 | Doublet, Triplet, Doublet of Doublets | 3H | Substitution pattern and electronic environment of the phenyl ring. |

| Benzylic-H | 5.0 - 6.0 | Singlet or Multiplet | 1H | Confirms the C-H bond at the stereocenter. |

| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet | 3H | Presence of the methoxy group. |

| Methyl Ester (-OCH₃) | 3.5 - 4.0 | Singlet | 3H | Presence of the methyl ester group. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Chemical Shift (δ): The chemical shifts of the carbon signals would indicate their functional group and hybridization state. The carbonyl carbon of the ester would be found significantly downfield (around 170 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with their specific shifts influenced by the methoxy, fluoro, and bromoacetylmethyl substituents. The carbon bearing the fluorine atom would show a large C-F coupling constant. The methoxy and methyl ester carbons would appear in the upfield region (around 50-60 ppm), as would the benzylic carbon.

Table 2: Predicted ¹³C NMR Data Interpretation for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Information Yielded |

| Carbonyl (C=O) | 165 - 175 | Presence of the ester carbonyl group. |

| Aromatic C-F | 155 - 165 (with C-F coupling) | Identifies the carbon directly attached to fluorine. |

| Aromatic C-O | 150 - 160 | Identifies the carbon attached to the methoxy group. |

| Aromatic C-H & C-C | 110 - 140 | Confirms the carbon skeleton of the phenyl ring. |

| Methoxy (-OCH₃) | 55 - 65 | Presence of the methoxy group carbon. |

| Methyl Ester (-OCH₃) | 50 - 60 | Presence of the methyl ester carbon. |

| Benzylic C-Br | 40 - 50 | Identifies the carbon at the stereocenter attached to bromine. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. A single signal would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the coupling of the fluorine atom to the adjacent aromatic protons would be observable in the ¹⁹F spectrum, providing additional confirmation of the substitution pattern.

While 1D NMR provides essential information, 2D NMR techniques are powerful for unambiguously establishing the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. This would be particularly useful in assigning the complex splitting patterns of the aromatic protons and confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal to its corresponding carbon in the ¹³C NMR spectrum, for instance, confirming the attachment of the benzylic proton to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular fragments. For example, correlations would be expected between the methyl ester protons and the carbonyl carbon, and between the benzylic proton and the aromatic carbons, thereby confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This exact mass allows for the calculation of the elemental formula, confirming that the compound has the expected composition of C₁₀H₁₀BrFO₃. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Expected Isotopic Pattern | Information Yielded |

| [M]⁺ | 275.9824 | M, M+2 (approx. 1:1 ratio) | Confirmation of molecular formula and presence of one bromine atom. |

| [M+H]⁺ | 276.9902 | M, M+2 (approx. 1:1 ratio) | Confirmation of molecular formula and presence of one bromine atom (in soft ionization). |

| [M+Na]⁺ | 298.9722 | M, M+2 (approx. 1:1 ratio) | Confirmation of molecular formula and presence of one bromine atom (in soft ionization). |

The fragmentation pattern observed in a standard mass spectrum (e.g., using electron ionization) would provide further structural information. Characteristic fragments would be expected from the loss of the bromine atom, the methoxy group, the methyl ester group, and cleavage of the benzylic bond. Analysis of these fragments would corroborate the structure determined by NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS is a crucial technique for the analysis of volatile and semi-volatile compounds. For this compound, this method would serve two primary purposes: to determine the purity of a sample and to confirm its molecular weight and fragmentation pattern, aiding in its identification.

In a typical GC-MS analysis, the sample would be introduced into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer. For this compound, with a molecular weight of 277.09 g/mol , the mass spectrometer would be expected to show a molecular ion peak corresponding to this mass.

Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would be expected to exhibit a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. This pattern is a key signature for confirming the presence of bromine in the molecule.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways for this molecule could include the loss of the bromo group, the methoxycarbonyl group, or cleavage of the bond between the aromatic ring and the acetate (B1210297) moiety. Analysis of these fragment ions would allow for the confirmation of the compound's structure. The relative abundance of the parent ion and fragment peaks would be dependent on the ionization energy used in the mass spectrometer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various structural features.

Key expected vibrational frequencies are detailed in the table below. The presence of a strong absorption band around 1740-1760 cm⁻¹ would be indicative of the C=O stretch of the ester group. The C-O stretching vibrations of the ester and the methoxy group on the aromatic ring would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be found in the 2850-2960 cm⁻¹ range. The C-F and C-Br stretching vibrations would be expected in the lower frequency "fingerprint" region of the spectrum, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1740-1760 |

| C-O (Ester and Ether) | 1000-1300 |

| Aromatic C-H | >3000 |

| Aliphatic C-H (Methyl) | 2850-2960 |

| C-F | 1000-1200 |

| C-Br | 500-700 |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While specific crystallographic data for this compound has not been published, a hypothetical analysis would provide a wealth of structural information.

Analysis of Crystal System and Space Group

The first step in an XRD analysis is the determination of the crystal system and space group. This involves analyzing the symmetry of the diffraction pattern, which reveals the fundamental symmetry of the repeating unit cell of the crystal. This information is crucial for solving the crystal structure.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Once the crystal structure is solved, the precise coordinates of each atom in the unit cell are determined. From these coordinates, it is possible to calculate accurate bond lengths, bond angles, and dihedral angles. This data would provide a detailed geometric description of the molecule in the solid state. For example, the C-Br, C-F, C=O, and C-O bond lengths could be compared to standard values to identify any unusual bonding characteristics. The bond angles around the chiral center and the dihedral angles describing the conformation of the molecule would also be determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring.

Theoretical and Computational Chemistry Investigations of Methyl 2 Bromo 2 5 Fluoro 2 Methoxyphenyl Acetate

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory serves as a powerful computational tool for predicting the molecular properties of chemical systems. For Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate, DFT calculations offer a microscopic perspective on its stability, vibrational modes, and electronic nature.

Geometry Optimization and Energy Minimization

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, known as geometry optimization. This process seeks the lowest energy conformation on the potential energy surface. For this compound, this optimization reveals crucial bond lengths, bond angles, and dihedral angles that define its structure. These optimized parameters are fundamental for all subsequent computational analyses, ensuring they are performed on the most energetically favorable structure.

Selection and Validation of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and validated combination for organic molecules containing halogens is the B3LYP functional with the 6-311++G(d,p) basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a good balance between accuracy and computational cost. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) for describing bond anisotropies. Another functional, ωB97X-D, which includes dispersion corrections, is also employed to account for weak van der Waals interactions, providing a more comprehensive understanding of the molecule's energetics.

Vibrational Frequency Analysis and Comparison with Experimental IR Data

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. This analysis also predicts the molecule's infrared (IR) spectrum. The calculated vibrational frequencies, corresponding to specific molecular motions such as stretching, bending, and twisting of bonds, can be compared with experimentally obtained FT-IR spectra. This comparison serves as a crucial validation of the chosen computational method and provides a detailed assignment of the experimental spectral bands to specific molecular vibrations.

Electronic Structure Analysis

The electronic properties of a molecule are paramount in determining its reactivity and chemical interactions. Analysis of the frontier molecular orbitals and the molecular electrostatic potential surface provides a detailed picture of the electronic landscape of this compound.

Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gap and Molecular Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis of the HOMO-LUMO gap provides insights into its stability and its propensity to participate in chemical reactions.

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: Specific energy values are dependent on the computational level of theory and are typically determined through detailed quantum chemical calculations not publicly available for this specific molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would highlight the electronegative oxygen and fluorine atoms as sites of negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential, thus indicating the likely sites for chemical interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule or between adjacent molecules. wikipedia.org It provides a detailed chemical picture of bonding, lone pairs, and orbital-level interactions. wisc.edu The analysis focuses on donor-acceptor interactions, where an occupied (donor) NBO interacts with an unoccupied (acceptor) NBO, leading to a stabilization of the molecule. The stabilization energy associated with this charge transfer, denoted as E(2), quantifies the strength of the interaction. uba.ar

These interactions, or delocalizations, indicate a departure from a perfectly localized Lewis structure and are crucial for understanding the molecule's conformational preferences and reactivity. wikipedia.org A higher E(2) value signifies a stronger interaction and more significant charge transfer between the participating orbitals. researchgate.net

An illustrative table of potential intramolecular NBO interactions for the title compound is presented below.

Table 1: Illustrative NBO Second-Order Perturbation Analysis for this compound This table presents hypothetical data to exemplify the typical results of an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O-methoxy) | π(C-C aromatic) | 5.2 | π-conjugation |

| LP (O-carbonyl) | σ(C-O ester) | 2.8 | Hyperconjugation |

| LP (F) | σ(C-C aromatic) | 1.5 | Hyperconjugation |

| σ (C-H methyl) | σ(C-O methoxy) | 0.9 | Hyperconjugation |

| LP (Br) | σ*(C-C phenyl) | 0.6 | Hyperconjugation |

Reactivity Descriptors

Reactivity descriptors derived from Density Functional Theory (DFT) are essential tools for predicting the chemical behavior of molecules. hakon-art.com These descriptors are categorized as global, which describe the molecule as a whole, and local, which identify specific reactive sites within the molecule. hakon-art.comchemrxiv.org

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a primary indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Key global descriptors include:

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. nih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A high value suggests a molecule will behave as a strong electrophile. researchgate.net

Table 2: Representative Global Reactivity Descriptors for this compound (in eV) This table contains plausible, representative values for illustrative purposes.

| Parameter | Formula | Value |

| EHOMO | - | -6.5 |

| ELUMO | - | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Softness (S) | 1 / η | 0.38 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.80 |

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (reaction with an electron donor), indicating sites most likely to accept an electron.

f-(r): For electrophilic attack (reaction with an electron acceptor), indicating sites most likely to donate an electron.

f0(r): For radical attack.

For this compound, the carbonyl carbon of the ester group is expected to have a high f+ value, making it susceptible to nucleophilic attack. The electron-rich aromatic ring, particularly carbons activated by the methoxy (B1213986) group, would likely show high f- values, marking them as sites for electrophilic attack.

Table 3: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound This table shows hypothetical data to demonstrate how Fukui functions identify reactive sites.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| C (carbonyl) | 0.18 | 0.02 |

| C (alpha-bromo) | 0.15 | 0.04 |

| O (carbonyl) | 0.05 | 0.12 |

| C4 (aromatic) | 0.03 | 0.11 |

| Br | 0.08 | 0.06 |

The Electrophilicity-based Charge Transfer (ECT) is a descriptor that quantifies the amount of charge a molecule can accept from a donor, often used to study interactions with biological systems like DNA bases. nih.govias.ac.in The ECT value indicates the propensity of a molecule, in this case, this compound, to engage in charge-transfer interactions. researchgate.net A positive ECT value signifies that charge flows from the donor (e.g., a DNA base) to the acceptor (the title compound). This analysis is valuable for predicting potential toxicity or the nature of binding with biological macromolecules. nih.govias.ac.in

Table 4: Example of an Electrophilicity-based Charge Transfer (ECT) Analysis with DNA Bases This table presents hypothetical ECT values to illustrate the concept.

| Interacting DNA Base | ECT Value |

| Guanine | 0.21 |

| Adenine | 0.18 |

| Cytosine | 0.15 |

| Thymine | 0.13 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that result from rotation around its single bonds. A Potential Energy Surface (PES) map is a graphical representation of a molecule's energy as a function of one or more geometric parameters, such as torsion angles. researchgate.net

Analysis of Intermolecular Interactions in the Solid State (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Plots)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. set-science.comresearchgate.net The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show different properties like the distance to the nearest atom outside the surface (de) and inside the surface (di).

A key output is the 2D fingerprint plot, which is a scatter plot of de versus di for all points on the surface. crystalexplorer.net This plot provides a unique "fingerprint" of the intermolecular contacts, summarizing the types of interactions present and their relative abundance. crystalexplorer.netlupinepublishers.com Different types of interactions appear as distinct features on the plot; for example, sharp spikes often represent strong hydrogen bonds, while more diffuse "wings" can indicate C-H···π or other weaker contacts. researchgate.net

Table 5: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table provides an example of the quantitative data obtained from a Hirshfeld analysis.

| Contact Type | Percentage Contribution (%) |

| H···H | 45.5 |

| C···H / H···C | 20.1 |

| O···H / H···O | 15.8 |

| F···H / H···F | 9.2 |

| Br···H / H···Br | 5.6 |

| Other | 3.8 |

Modeling of Solvent Effects using Continuum Models (e.g., IEF-PCM) on Electronic Properties and Reactivity

In the field of computational chemistry, understanding the influence of the solvent environment on the behavior of a molecule is crucial for accurately predicting its properties and reactivity. For a molecule such as this compound, continuum solvation models, particularly the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), offer a powerful and computationally efficient method to simulate these solvent effects. dntb.gov.uaresearchgate.net This approach models the solvent as a continuous, polarizable dielectric medium rather than individual solvent molecules, which strikes a balance between accuracy and computational cost. dntb.gov.ua

The IEF-PCM method calculates the mutual polarization between the solute molecule and the surrounding solvent continuum. This is achieved by creating a cavity in the dielectric medium that conforms to the shape of the solute. The solute's charge distribution polarizes the dielectric, which in turn creates a reaction field that perturbs the solute's electronic structure. This interaction leads to changes in various electronic properties, such as the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Theoretical investigations into the effect of different solvents on the electronic properties of this compound would likely reveal significant variations. For instance, an increase in the solvent's dielectric constant is expected to lead to a more pronounced stabilization of polar structures. This would be reflected in an increased dipole moment of the solute molecule. Furthermore, the energies of the HOMO and LUMO are anticipated to be altered by the solvent environment, which has direct implications for the molecule's reactivity and its UV-Vis absorption spectrum. dntb.gov.ua A general trend observed in similar studies is that polar solvents tend to lower the HOMO-LUMO energy gap, potentially leading to a red shift (bathochromic shift) in the maximum absorption wavelength.

The reactivity of this compound can also be assessed through the lens of conceptual Density Functional Theory (DFT) descriptors, which are influenced by the solvent. Parameters such as chemical potential, hardness, and electrophilicity can be calculated in different solvent environments to predict how the molecule's reactivity might change. For example, a reaction that involves a polar transition state would be expected to be accelerated in a high-dielectric-constant solvent, an effect that can be quantitatively modeled using IEF-PCM.

The following table presents hypothetical data from a DFT study using the B3LYP functional and a 6-311++G(d,p) basis set, illustrating the calculated effects of different solvents on the electronic properties of this compound.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.00 | 3.21 | -6.89 | -0.98 | 5.91 |

| Toluene | 2.38 | 4.15 | -6.95 | -1.05 | 5.90 |

| Dichloromethane | 8.93 | 5.32 | -7.01 | -1.15 | 5.86 |

| Ethanol (B145695) | 24.55 | 5.98 | -7.08 | -1.24 | 5.84 |

| Water | 78.39 | 6.25 | -7.12 | -1.29 | 5.83 |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a rapidly growing area of research due to their potential applications in modern technologies like telecommunications, optical data storage, and optical computing. mdpi.commdpi.com Computational chemistry provides a valuable tool for the theoretical prediction and understanding of the NLO response of molecules, thereby guiding the design of new materials with enhanced NLO properties. researchgate.netnih.gov For this compound, theoretical calculations can be employed to predict its NLO behavior.

The key NLO properties of interest at the molecular level are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties describe how the charge distribution of a molecule is affected by an external electric field. The first-order hyperpolarizability (β) is particularly important as it is responsible for second-order NLO phenomena such as second-harmonic generation (SHG). mdpi.com

Theoretical predictions of these properties are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), often with functionals like B3LYP or CAM-B3LYP, which are known to provide reliable results for NLO properties. The choice of basis set is also crucial, with larger, more flexible basis sets that include diffuse and polarization functions (e.g., 6-311++G(d,p)) being necessary for accurate calculations.

For this compound, the presence of an aromatic ring with both electron-donating (methoxy) and electron-withdrawing (fluoro, bromo, and acetate) groups suggests the potential for intramolecular charge transfer, which is a key feature for enhancing NLO response. researchgate.net The computational analysis would involve optimizing the molecular geometry and then calculating the components of the dipole moment, polarizability, and first-order hyperpolarizability tensors.

The total molecular dipole moment (μ_tot), the mean polarizability (<α>), the anisotropy of polarizability (Δα), and the total first-order hyperpolarizability (β_tot) can be calculated from the individual tensor components. A large value of β_tot is indicative of a significant NLO response. The HOMO-LUMO energy gap is also a relevant parameter, as smaller energy gaps are often associated with larger hyperpolarizabilities, although this is not a universal rule. nih.gov

Below is a table of hypothetical NLO properties for this compound, calculated at the DFT/B3LYP/6-311++G(d,p) level of theory in the gas phase.

| Property | Calculated Value | Units |

| Dipole Moment (μ_tot) | 3.21 | Debye |

| Mean Polarizability (<α>) | 25.8 | 10⁻²⁴ esu |

| Anisotropy of Polarizability (Δα) | 12.3 | 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β_tot) | 15.7 | 10⁻³⁰ esu |

These theoretically predicted values provide a foundational understanding of the NLO potential of this compound and can serve as a starting point for further experimental and theoretical investigations aimed at designing novel NLO materials. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Stereoselective Synthetic Routes

The synthesis of α-haloesters with defined stereochemistry is a significant challenge in organic chemistry. For Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate, which possesses a chiral center at the α-carbon, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms.

Current research efforts are exploring several promising strategies:

Chiral Catalysis: The use of chiral catalysts, such as bifunctional sulfides, in bromination reactions has shown success in achieving high enantioselectivity for related substrates. rsc.orgresearchgate.net These catalysts can create a chiral environment around the substrate, directing the bromine atom to a specific face of the enolate intermediate. This approach could be adapted for the asymmetric α-bromination of the precursor ester, Methyl 2-(5-fluoro-2-methoxyphenyl)acetate.

Enantioconvergent Couplings: Nickel-catalyzed enantioconvergent methods offer a powerful alternative, allowing for the synthesis of enantioenriched products from racemic starting materials. nih.gov A racemic mixture of an α-bromo ester can be coupled with various nucleophiles in the presence of a chiral nickel catalyst to yield a single enantiomer of the product. nih.gov This strategy could be applied to racemic this compound to produce chiral α-substituted derivatives.

Auxiliary-Based Methods: Another approach involves the use of chiral auxiliaries derived from natural sources, such as tartaric acid. rsc.org These auxiliaries can be temporarily attached to the substrate to direct the stereochemical outcome of the bromination step, after which the auxiliary is cleaved to yield the enantiopure α-bromoester.

Progress in this area is essential for applications where specific stereoisomers are required, as the biological activity and material properties of chiral molecules are often dependent on their absolute configuration.

| Stereoselective Strategy | General Principle | Potential Advantage for Target Compound | Reference |

|---|---|---|---|

| Chiral Bifunctional Sulfide Catalysis | Desymmetrizing bromolactonization of diallyl carboxylic acids to produce chiral α-quaternary lactones. | High enantioselectivity in C-Br bond formation. | rsc.orgresearchgate.net |

| Nickel-Catalyzed Enantioconvergent Coupling | Coupling of a racemic α-bromo ester with an olefin and a hydrosilane using a chiral nickel catalyst. | Direct synthesis of enantioenriched esters from a racemic mixture. | nih.gov |

| Tartrate-Derived Chiral Auxiliaries | Bromination of acetals derived from ketones and (2R,3R)-tartaric acid yields bromoacetals with high diastereomeric excess. | Stepwise construction of chirality leading to enantiopure α-bromoesters after hydrolysis and oxidation. | rsc.org |

Exploration of Novel Catalytic Transformations

The bromine atom in this compound serves as a versatile functional handle for a wide range of catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Research is actively exploring the application of modern catalytic methods to this and related α-bromoesters.

Key areas of exploration include:

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. wikipedia.org For instance, nickel/diamine catalysts can facilitate asymmetric Hiyama reactions between α-bromo esters and aryl silanes to produce α-aryl esters with good enantiomeric excess. acs.org Similarly, enantioselective palladium-catalyzed couplings with aryl boronic acids have been developed for α-bromo carboxamides, a methodology that could be extended to esters. nih.gov These reactions allow the direct substitution of the bromine atom with various aryl or vinyl groups.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for generating radicals from α-bromoesters. This has been exploited in C(sp³)–C(sp³) coupling reactions and in the carbobromination of unactivated alkenes. nih.govnih.govresearchgate.net These methods provide access to complex carbon skeletons that are otherwise difficult to synthesize.

Copper-Catalyzed Alkylations: Copper catalysts have been shown to mediate the selective α-alkylation of amino acids with α-bromo esters through a radical-radical coupling pathway, demonstrating the compound's utility in bioconjugation and peptide modification. acs.org

Reformatsky-Type Reactions: The reaction of α-bromoesters with carbonyl compounds in the presence of a metal, such as zinc or manganese, generates β-hydroxy esters. wikipedia.org Catalytic and enantioselective versions of this reaction are being developed, expanding its utility in complex molecule synthesis. acs.org

| Catalytic Method | Catalyst/Reagent | Transformation | Potential Product from Target Compound | Reference |

|---|---|---|---|---|

| Hiyama Cross-Coupling | Nickel/Diamine Catalyst, Aryl Silane | C-Br to C-Aryl | Methyl 2-aryl-2-(5-fluoro-2-methoxyphenyl)acetate | acs.org |

| Suzuki-Miyaura Coupling | Palladium/Chiral Ligand, Aryl Boronic Acid | C-Br to C-Aryl | Chiral Methyl 2-aryl-2-(5-fluoro-2-methoxyphenyl)acetate | nih.gov |

| Photoredox C-C Coupling | Photocatalyst (e.g., 4CzIPN), Alkene | Carbobromination | γ-bromo ester derivatives | nih.govresearchgate.net |

| Reformatsky Reaction | Zinc or Manganese, Aldehyde/Ketone | Addition to Carbonyl | β-hydroxy-α-(5-fluoro-2-methoxyphenyl) ester derivatives | wikipedia.orgacs.org |

Application in Fragment-Based Drug Discovery (focus on chemical intermediates, not biological activity)

In fragment-based drug discovery (FBDD), small, low-complexity molecules ("fragments") are screened to identify starting points for the development of potent ligands. This compound represents an ideal scaffold for the generation of fragment libraries due to its combination of desirable physicochemical properties and a reactive handle for chemical elaboration. whiterose.ac.ukvu.nl

Its role as a chemical intermediate in FBDD is multifaceted:

Scaffold for Library Synthesis: The core structure of the compound can be considered a "fragment." The true value lies in the α-bromo group, which acts as a versatile point of diversification.

Rapid Analogue Generation: Using the catalytic transformations outlined previously (e.g., Suzuki, Sonogashira, Hartwig-Buchwald couplings), the bromine atom can be efficiently replaced with a wide array of chemical moieties. This allows for the rapid synthesis of a library of analogues from a single, common intermediate.

Exploration of Chemical Space: By systematically varying the substituent introduced at the α-position, chemists can explore the structure-activity relationship around the core scaffold. This process, known as "fragment growing" or "fragment linking," is central to FBDD. The fluorinated methoxyphenyl ring provides a constant structural element with specific electronic and steric properties, while the diversity is generated at the adjacent stereocenter.

The focus remains on the synthetic utility of this compound as a building block for creating these libraries of chemical intermediates, rather than the biological properties of any single compound.

Integration with Flow Chemistry Methodologies

The synthesis and manipulation of α-bromoesters can present safety and scalability challenges in traditional batch reactors, particularly during the bromination step, which often uses hazardous reagents and can be highly exothermic. mdpi.com Continuous flow chemistry offers a compelling solution to these problems. mt.comstolichem.com

Integrating the synthesis of this compound with flow methodologies could provide several advantages:

Enhanced Safety: Flow reactors utilize small reaction volumes, which significantly mitigates the risks associated with thermal runaways or the handling of toxic reagents like bromine. mdpi.comstolichem.comresearchgate.net Hazardous reagents can be generated in situ and consumed immediately, avoiding the need for storage. mdpi.com

Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netrsc.org This can lead to higher selectivity, reduced byproduct formation, and improved yields. mt.com

Improved Efficiency and Scalability: Flow chemistry enables the seamless integration of multiple reaction steps, purification, and analysis in a single, automated process. nih.govmdpi.combeilstein-journals.org Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. stolichem.comnih.gov

A potential flow process could involve pumping a solution of the precursor, Methyl 2-(5-fluoro-2-methoxyphenyl)acetate, and a brominating agent through a heated reactor coil to enable rapid and controlled α-bromination, followed by an in-line quenching and purification step.

Advanced Material Science Applications (General applications without specific material examples that imply dosage)

The unique structural features of this compound make it an interesting candidate for applications in material science. The molecule combines a functionalized aromatic ring, which can impart specific properties like thermal stability or hydrophobicity, with a reactive α-bromoester group that can be used to incorporate the molecule into larger systems.

General areas of potential application include:

Polymer Synthesis: The α-bromoester functionality is a classic initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. This would allow for the synthesis of well-defined polymers where the (5-fluoro-2-methoxyphenyl)acetate moiety is located at the initiating end of every polymer chain. These end-functionalized polymers could have unique self-assembly behaviors or surface properties.

Surface Modification: The reactive bromine atom allows the molecule to be grafted onto surfaces containing nucleophilic groups (e.g., hydroxyls on silica or cellulose). This surface modification could be used to alter properties such as wettability, adhesion, or biocompatibility. The fluorinated aromatic ring is known to create surfaces with low surface energy.

Functional Monomer Development: Through chemical modification of the bromine atom, the compound could be converted into a novel monomer. For example, replacing the bromine with a polymerizable group like a vinyl or acrylate moiety would create a functional monomer. Polymerizing this monomer would yield a polymer with pendant 5-fluoro-2-methoxyphenyl groups, potentially leading to materials with interesting optical or dielectric properties.

These applications leverage the compound's structure to build new materials with tailored properties, focusing on its role as a molecular component rather than a biologically active agent.

Q & A

Basic: What spectroscopic techniques are essential for characterizing Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate?

Answer:

Key techniques include ¹H/¹³C NMR , FTIR , and mass spectrometry . For NMR analysis, the bromine and fluorine substituents influence chemical shifts (e.g., δ ~4.8–5.0 ppm for the methyl ester group and aromatic protons near electron-withdrawing groups). FTIR identifies ester carbonyl stretches (~1720–1750 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., [M+H]+ peaks for bromine/fluorine isotopes). For structural ambiguity, 2D NMR (COSY, HSQC) resolves coupling networks and substituent positions .

Advanced: How can contradictions in NMR data for this compound be resolved?

Answer:

Contradictions often arise from solvent effects , dynamic exchange , or overlapping signals . For example, deuterated solvents (CDCl₃ vs. DMSO-d₆) may shift aromatic proton signals. Use variable-temperature NMR to detect conformational changes or tautomerism. If splitting patterns conflict with expected coupling constants (e.g., due to diastereotopic protons), employ NOESY or ROESY to assess spatial proximity. Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .

Basic: What are common synthetic routes for this compound?

Answer:

A typical route involves:

Friedel-Crafts acylation : React 5-fluoro-2-methoxyphenylacetic acid with bromine in acetic acid to introduce the bromo group.

Esterification : Treat the brominated intermediate with methanol and thionyl chloride (SOCl₂) or DCC/DMAP to form the methyl ester.

Purification : Recrystallize from methanol/ether or use column chromatography (hexane:ethyl acetate).

Yields depend on stoichiometric control of brominating agents (e.g., NBS for selective bromination) .

Advanced: What strategies optimize reaction yields in its synthesis?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve bromination efficiency, while methylene chloride minimizes side reactions during esterification .

- Catalysis : Use Lewis acids (e.g., FeCl₃) for Friedel-Crafts steps or phase-transfer catalysts for biphasic reactions.

- Temperature control : Maintain ≤–10°C during bromine addition to prevent over-bromination.

- Workup : Neutralize residual SOCl₂ with NaHCO₃ to avoid ester hydrolysis. Monitor intermediates via TLC (hexane:EtOAc 7:3) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact.

- Ventilation : Use a fume hood due to volatile brominated byproducts.

- Storage : Keep at 0–6°C in airtight containers to avoid degradation.

- Waste disposal : Collect halogenated waste separately for incineration. Refer to SDS for emergency protocols (e.g., flushing eyes with water for 15 minutes) .

Advanced: How is this compound used in multi-step drug synthesis?

Answer:

It serves as a key alkylating agent in sulfonamide derivatives. For example:

Alkylation : React with amines (e.g., 3-amino-4-methoxyphenyl derivatives) to form C–N bonds.

Sulfonylation : Introduce sulfonyl groups via ethenesulfonamide intermediates.

Biological evaluation : Test the final product for kinase inhibition (e.g., anti-cancer activity).

HRMS and ¹H NMR validate each step, focusing on methyl ester proton disappearance (~δ 3.6–3.8 ppm) .

Advanced: What challenges arise in X-ray crystallography analysis?

Answer:

- Crystal growth : Slow evaporation from ethanol/water mixtures improves crystal quality.

- Data collection : High-resolution synchrotron sources resolve heavy-atom (Br/F) electron density.

- Refinement : Use SHELXL for anisotropic displacement parameters and twin refinement (if twinning occurs). For weak diffraction, merge multiple datasets .

Basic: How does the bromo group influence reactivity?

Answer:

The electron-withdrawing bromo group stabilizes adjacent carbocations, favoring SN1 mechanisms in nucleophilic substitutions. It also enhances leaving-group ability in alkylation reactions (e.g., with amines). Steric hindrance from the 2-position bromine may slow reactions compared to para-substituted analogs .

Advanced: How are byproducts analyzed during synthesis?

Answer:

- HPLC/MS : Detect brominated dimers or de-esterified acids using C18 columns (ACN/water gradient).

- GC-MS : Identify volatile impurities (e.g., methyl bromide).

- Elemental analysis : Confirm stoichiometry (C, H, Br, F). Adjust reaction time or reagent ratios if byproducts exceed 5% .

Advanced: What computational methods predict its reactivity?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model bromine’s electronic effects.

- Molecular docking : Simulate interactions with biological targets (e.g., kinase active sites).

- Solvent modeling : Use COSMO-RS to predict solubility in reaction solvents. Cross-validate with experimental HRMS and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.